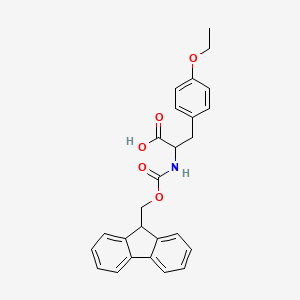Fmoc-Tyr(Et)-OH
CAS No.:
Cat. No.: VC20418677
Molecular Formula: C26H25NO5
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C26H25NO5 |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29) |
| Standard InChI Key | XUKUVROJKPSLLU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Physicochemical Properties
Basic Physical Characteristics
The compound exists as a white to off-white crystalline powder with notable stability under standard laboratory conditions. Key physical properties are summarized in Table 1:
These properties make Fmoc-Tyr(Et)-OH suitable for use in organic synthesis environments requiring precise control over reaction parameters.
Chemical Synthesis
General Synthetic Route
The synthesis of Fmoc-Tyr(Et)-OH involves two critical steps:
-
Fmoc Protection: The amino group of tyrosine is protected using fluorenylmethyloxycarbonyl chloride in an alkaline medium such as pyridine or triethylamine.
-
Ethylation: The hydroxyl group undergoes selective alkylation with ethyl iodide or similar reagents under basic or catalytic conditions.
The reaction sequence ensures high yield and purity by minimizing side reactions through optimized conditions.
Experimental Protocol
Under argon atmosphere, anhydrous tetrahydrofuran (THF) serves as the solvent for the reaction mixture containing protected tyrosine derivatives and alkylating agents . Microwave-assisted heating at controlled temperatures (e.g., 120 °C) accelerates reaction kinetics while preserving stereochemical integrity.
Purification involves preparative high-performance liquid chromatography (HPLC) or sequential extraction with organic solvents like ethyl acetate . This approach yields products with purity exceeding 95%, suitable for subsequent applications.
Biological Significance
Role of Tyrosine Derivatives
Tyrosine is an essential amino acid involved in protein biosynthesis and signal transduction pathways via phosphorylation events. Modifications like ethylation influence its biochemical properties by altering hydrophobicity and steric effects.
Applications in Peptide Chemistry
Fmoc-Tyr(Et)-OH serves as a building block for synthesizing peptides with enhanced solubility and stability profiles. Its compatibility with SPPS protocols allows incorporation into sequences targeting pharmaceutical and research applications.
Comparative Analysis
Similar Compounds
Table 2 compares Fmoc-Tyr(Et)-OH with other tyrosine derivatives:
| Compound | Modification | Unique Features |
|---|---|---|
| Fmoc-Tyrosine | None | Standard form for SPPS |
| Fmoc-Tyr(tBu)-OH | Tert-butyl protection | Prevents side reactions during synthesis |
| Fmoc-Tyr(All)-OH | Allyl protection | Allows selective deprotection |
| Fmoc-Tyr(PO3H2)-OH | Phosphorylation | Important for studying phosphorylation effects |
The ethyl modification in Fmoc-Tyr(Et)-OH enhances solubility compared to unmodified tyrosine while retaining functional compatibility for peptide synthesis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume